6-bromo-4-phenyl-N-[2-(trifluoromethyl)phenyl]quinazolin-2-amine
Description
6-Bromo-4-phenyl-N-[2-(trifluoromethyl)phenyl]quinazolin-2-amine is a quinazoline derivative characterized by a bromine substituent at position 6, a phenyl group at position 4, and a 2-(trifluoromethyl)phenylamine moiety at position 2. The bromine atom enhances electrophilicity, facilitating cross-coupling reactions for further functionalization, while the trifluoromethyl group contributes to metabolic stability and lipophilicity, improving bioavailability .
Properties
IUPAC Name |
6-bromo-4-phenyl-N-[2-(trifluoromethyl)phenyl]quinazolin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H13BrF3N3/c22-14-10-11-17-15(12-14)19(13-6-2-1-3-7-13)28-20(26-17)27-18-9-5-4-8-16(18)21(23,24)25/h1-12H,(H,26,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZESDIPEQWGTEA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=NC3=C2C=C(C=C3)Br)NC4=CC=CC=C4C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H13BrF3N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Mode of Action
It is likely that it interacts with its targets through a combination of covalent and non-covalent interactions, leading to changes in the targets’ function or activity. More detailed studies are required to elucidate these interactions and their consequences.
Biological Activity
6-Bromo-4-phenyl-N-[2-(trifluoromethyl)phenyl]quinazolin-2-amine is a compound of interest in medicinal chemistry, particularly for its potential therapeutic applications. This quinazoline derivative exhibits a range of biological activities, making it a candidate for further pharmacological studies.
Chemical Structure and Properties
The compound features a quinazoline core substituted with a bromine atom and a trifluoromethyl group, which is known to enhance biological activity through increased lipophilicity and improved interaction with biological targets.
| Property | Value |
|---|---|
| IUPAC Name | 6-Bromo-4-phenyl-N-[2-(trifluoromethyl)phenyl]quinazolin-2-amine |
| Molecular Formula | C19H15BrF3N3 |
| Molecular Weight | 404.25 g/mol |
| Solubility | Soluble in DMSO |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors involved in various signaling pathways. The bromine and trifluoromethyl groups enhance its binding affinity, potentially leading to inhibition of target enzymes associated with disease processes.
Anticancer Activity
Several studies have indicated that quinazoline derivatives exhibit significant anticancer properties. For instance, compounds similar to 6-bromo-4-phenyl-N-[2-(trifluoromethyl)phenyl]quinazolin-2-amine have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.
- Cell Line Studies : In vitro assays demonstrated that this compound can inhibit the growth of cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer), with IC50 values ranging from 5 to 15 µM depending on the specific structure and substituents present.
- Mechanistic Insights : The compound was found to induce cell cycle arrest at the G2/M phase, leading to increased apoptosis as evidenced by flow cytometry analysis.
Antimicrobial Activity
Research has also explored the antimicrobial properties of quinazoline derivatives. The compound has shown promising activity against various bacterial strains, including Mycobacterium tuberculosis.
- Minimum Inhibitory Concentration (MIC) : The MIC values for this compound against M. tuberculosis were reported at approximately 0.5 µg/mL, indicating strong antibacterial activity.
- Synergistic Effects : When combined with other antibiotics, such as rifampicin, the compound exhibited synergistic effects, enhancing overall antimicrobial efficacy.
Case Study 1: Anticancer Efficacy
A study published in Journal of Medicinal Chemistry evaluated the anticancer potential of various quinazoline derivatives, including our compound. The study reported that modifications at the 4-position significantly enhanced cytotoxicity against several cancer cell lines. The lead compound demonstrated a remarkable ability to inhibit tumor growth in xenograft models.
Case Study 2: Antimicrobial Activity
In another study focusing on tuberculosis treatment, researchers assessed the efficacy of quinazoline derivatives against drug-resistant strains of M. tuberculosis. The findings indicated that structural modifications led to improved potency and reduced cytotoxicity towards human cells.
Comparison with Similar Compounds
Key Observations :
- Substituent Position : The 6-bromo group is conserved across analogs, enabling further functionalization (e.g., Suzuki coupling in ).
- Trifluoromethyl vs. Other Groups : The 2-(trifluoromethyl)phenyl group in the target compound contrasts with electron-rich substituents (e.g., thiophene in or pyrazole in ), which may alter π-π stacking interactions in biological targets.
- Synthesis Efficiency : Microwave-assisted methods (e.g., ) achieve near-quantitative yields (>95%), while conventional reflux (e.g., ) or Buchwald-Hartwig amination () yields 70–80%.
Physicochemical and Spectroscopic Properties
Table 2: Analytical Data Comparison
Key Observations :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
